Physicochemical properties of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Physicochemical properties of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Abstract
5-Bromo-6-chloro-1H-indole-2-carboxylic acid is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a substituted indole, it serves as a valuable scaffold and building block for the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization, from guiding synthesis and purification to predicting its behavior in biological systems. This technical guide provides a comprehensive analysis of the key physicochemical attributes of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties for research and development professionals.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 5-Bromo-6-chloro-1H-indole-2-carboxylic acid is a derivative of the indole bicyclic system, functionalized with a carboxylic acid at the 2-position and substituted with bromine and chlorine atoms at the 5- and 6-positions, respectively.
The strategic placement of these functional groups—a hydrogen bond donor (indole N-H), a hydrogen bond donor/acceptor (carboxylic acid), and lipophilic halogens—creates a molecule with a nuanced profile, making it a compelling starting point for library synthesis and lead optimization campaigns.
Molecular Structure
The structural arrangement of the atoms is depicted below. The indole core, a privileged structure in medicinal chemistry, is systematically functionalized to modulate its electronic and steric properties.
Caption: Chemical structure of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid.
Key Identifiers
Precise identification is crucial for regulatory compliance, procurement, and literature searches. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-6-chloro-1H-indole-2-carboxylic acid | N/A |
| CAS Number | 934660-16-9 | [1] |
| Molecular Formula | C₉H₅BrClNO₂ | [1] |
| Molecular Weight | 274.50 g/mol | [1][2] |
| SMILES | C1=C2C=C(NC2=CC(=C1Br)Cl)C(=O)O | [1] |
Core Physicochemical Properties
The physicochemical properties of a drug candidate dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate measurement of these parameters is a cornerstone of drug discovery.
Summary of Properties
| Property | Value / Description | Significance in Drug Development |
| Physical Form | Solid | Impacts handling, formulation, and dissolution rate. |
| Melting Point | Not specified in literature; expected to be >200 °C | Indicator of purity and lattice energy. |
| Aqueous Solubility | Predicted to be low | Affects bioavailability and formulation options. |
| pKa (Carboxylic Acid) | Predicted ~3.5 - 4.5 | Determines ionization state at physiological pH, influencing solubility and permeability.[3][4] |
| LogP | Not specified; predicted to be high | Measures lipophilicity, which correlates with membrane permeability and metabolic stability. |
| Storage | Sealed in dry, 2-8°C | [1] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability. Given the planar, aromatic structure and the presence of lipophilic halogen atoms, 5-Bromo-6-chloro-1H-indole-2-carboxylic acid is expected to have low intrinsic solubility in aqueous media. However, its solubility is pH-dependent due to the ionizable carboxylic acid group. At pH values significantly above its pKa, the compound will deprotonate to form a more soluble carboxylate salt.
In organic solvents, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for preparing stock solutions for biological screening.[5]
Acidity and Ionization (pKa)
The molecule possesses two acidic protons: one on the carboxylic acid group and one on the indole nitrogen.
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Carboxylic Acid Proton: This is the most acidic proton. For reference, the pKa of the parent indole-2-carboxylic acid is approximately 3.5-4.5.[3][4] The electron-withdrawing effects of the bromine and chlorine atoms are expected to slightly lower this pKa, making it a stronger acid. At physiological pH (~7.4), this group will be almost completely deprotonated and negatively charged.
-
Indole N-H Proton: The indole N-H is significantly less acidic, with a pKa typically around 17. It will remain protonated under all relevant biological and pharmaceutical conditions.
Understanding the ionization state is crucial. The charged carboxylate form will dominate in blood and cytoplasm, which impacts cell permeability, protein binding, and interaction with biological targets.
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data provide an empirical fingerprint for the molecule, used for structural confirmation and purity assessment. While specific spectra for this exact compound are not widely published, the expected characteristics can be inferred from its structure and data from analogous compounds.[6][7]
-
¹H NMR: Expected signals would include distinct aromatic protons on the indole ring, with chemical shifts influenced by the anisotropic effects of the halogens. A broad singlet for the indole N-H and a downfield signal for the carboxylic acid proton would also be characteristic.
-
¹³C NMR: The spectrum would show nine distinct carbon signals, including a signal for the carbonyl carbon of the carboxylic acid typically found around 160-170 ppm.
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Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This pattern provides definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and an N-H stretch (~3300 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column.[6][8] A mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) is standard. Detection is commonly performed using a UV detector, monitoring at wavelengths where the indole chromophore absorbs, typically between 220 and 280 nm.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols must be employed. The following methods are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, which are accepted by government and industry laboratories worldwide.[9][10][11][12]
Protocol: Purity Assessment by Reverse-Phase HPLC
Causality: This protocol is designed to separate the target compound from potential impurities, starting materials, or side products. The C18 stationary phase provides a nonpolar environment, while the gradient elution from a polar to a less polar mobile phase allows for the separation of compounds based on their hydrophobicity.
Methodology:
-
System Preparation: Agilent 1260 or equivalent HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in a 1:1 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Protocol: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)
Causality: This is the "gold standard" method for determining the saturation solubility of a compound in water. The extended equilibration time ensures that a true thermodynamic equilibrium is reached between the solid material and the solution. The subsequent analysis of the saturated solution provides a direct measure of solubility.
Caption: Workflow for the OECD 105 Shake-Flask solubility determination method.
Methodology:
-
Preparation: Add an amount of the solid compound to several replicate flasks containing high-purity water, ensuring excess solid remains.
-
Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate in a constant temperature bath (e.g., 25 °C or 37 °C).
-
Sampling (Preliminary): After 24 hours, stop agitation, allow the solid to settle, and carefully withdraw an aliquot of the supernatant.
-
Phase Separation: Centrifuge the aliquot at high speed to pellet any remaining suspended solids.
-
Analysis (Preliminary): Analyze the concentration of the clear supernatant using a validated analytical method (e.g., HPLC with a calibration curve).
-
Continued Equilibration: Allow the flasks to continue agitating for another 24 hours and repeat steps 3-5.
-
Confirmation of Equilibrium: If the concentration measured after 48 hours is within experimental error of the 24-hour measurement, equilibrium is deemed to have been reached. If not, continue for another 24-hour interval.
-
Final Calculation: The confirmed, stable concentration is reported as the aqueous solubility of the compound at the specified temperature.
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety. Based on data for structurally related compounds and general chemical principles, the following precautions are advised.
-
Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]
Conclusion
5-Bromo-6-chloro-1H-indole-2-carboxylic acid presents a molecular framework with high potential for drug discovery. Its key physicochemical features—low but pH-dependent aqueous solubility, a distinct lipophilic character, and a well-defined acidic center—are critical parameters that must be considered and managed during the drug development process. The standardized protocols provided herein offer a robust framework for researchers to generate high-quality, reproducible data, enabling informed decisions in synthesis, formulation, and biological evaluation. This guide serves as a foundational resource for scientists and researchers aiming to unlock the therapeutic potential of this and related heterocyclic compounds.
References
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OECD (2025). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link][9]
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Chemycal (2017). OECD Guidelines for the Testing of Chemicals. [Link][13]
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Wikipedia (n.d.). OECD Guidelines for the Testing of Chemicals. [Link][10]
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OECD Publishing (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link][11][12]
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Longdom Publishing (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link][8]
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Royal Society of Chemistry (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link][6]
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MDPI (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link][7]
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Organic Chemistry Data (n.d.). pKa Data Compiled by R. Williams. [Link][3]
-
N/A (n.d.). Approximate pKa chart of the functional groups. [Link][4]
-
ChemBK (2024). 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. [Link][5]
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